molecular formula C6H15NO5S B104723 2-Morpholinoethanesulfonic acid hydrate CAS No. 145224-94-8

2-Morpholinoethanesulfonic acid hydrate

Cat. No. B104723
M. Wt: 213.25 g/mol
InChI Key: MIIIXQJBDGSIKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives is a topic of interest in several studies. For instance, an efficient synthetic route for 2,3-dihydroquinazolin-4(1H)-ones using 2-morpholinoethanesulfonic acid as a catalyst is described, highlighting its potential as a new organocatalyst . Additionally, the synthesis of 2-morpholine carboxylic acid derivatives is reported, which are further converted into novel ring systems . These syntheses often involve mild reaction conditions and offer high yields, indicating the efficiency of using morpholine derivatives as intermediates or catalysts in organic synthesis.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is crucial for their chemical properties and biological activity. The synthesis of trans-2,5-disubstituted morpholines addresses the problem of regioselective hydroxyl activation and ring closure, which is essential for achieving the desired stereochemistry . Moreover, the synthesis of chiral morpholine derivatives, such as (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, demonstrates the importance of molecular structure in the development of potential therapeutic agents .

Chemical Reactions Analysis

Morpholine derivatives participate in a variety of chemical reactions. Morpholinium bisulfate is used as a catalyst for the acylation of various substrates, including phenols and amines, under solvent-free conditions . It is also effective in the condensation reaction of indoles with carbonyl compounds . The use of 2-morpholinoethanesulfonic acid in the synthesis of isoindoloquinazolines under ultrasonication is another example of its role in facilitating chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The synthesis and biological evaluation of oxadiazole derivatives containing a morpholine moiety indicate their potential antibacterial activity . The second dissociation constant of a morpholine-based buffer, MOPSO, and its pH values at various temperatures and ionic strengths have been determined, showcasing the compound's utility in biological and chemical applications .

Scientific Research Applications

Organocatalyst in Synthesis

2-Morpholinoethanesulfonic acid hydrate has been used as an efficient organocatalyst in chemical synthesis. For instance, it facilitated the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, providing a novel route for preparing these derivatives (Labade, Shinde, & Shingare, 2013). Similarly, its application in the synthesis of isoindolo[2,1-a]quinazolines under ultrasonication at room temperature has been reported, demonstrating its role in greener chemistry (Bhagat et al., 2015).

Buffer System in Analytical Chemistry

In analytical chemistry, 2-Morpholinoethanesulfonic acid hydrate forms a part of buffer systems that enhance the performance of sensors and electrodes. For example, it was used in a buffer system to improve the detection limit and stability of a fluoride ion selective electrode (Fouskaki et al., 2003).

Influence on Macromolecular Interactions

The compound also affects interactions between biological buffers and macromolecules. Its impact on the phase transition of poly(N-isopropylacrylamide) was studied, revealing that it significantly alters the lower critical solution temperature of this compound (Taha, Gupta, Khoiroh, & Lee, 2011).

Catalyst in Organic Reactions

2-Morpholinoethanesulfonic acid hydrate has been used as a catalyst in organic reactions. For instance, its application in the TiO2-supported gold nanoparticle-catalyzed hydration of alkynes has been documented (Liang, Jasinski, Hammond, & Xu, 2015).

Modification of Voltammetric Procedures

The compound has also been used in modifications of voltammetric procedures for metal detection. It facilitated the determination of chromium in the presence of DTPA and nitrates, highlighting its utility in analytical chemistry (Korolczuk, 2000).

Interaction with Metal Ions

Studies have also explored how 2-Morpholinoethanesulfonic acid hydrate interacts with metal ions. For example, its copper binding properties were investigated, finding that it does not bind copper, making it suitable for metal speciation studies (Mash et al., 2003).

Applications in Nodulation Studies

In biological research, it has been used to stabilize pH in early nodulation studies of Medicago species, proving its effectiveness in maintaining pH without affecting plant growth or nodulation (Ewing & Robson, 1991).

Electrophoresis Method Development

The compound plays a role in developing capillary electrophoresis methods. Its use in optimizing the background electrolyte composition for the separation of L-ascorbic acid in different samples illustrates its application in this field (Spudeit et al., 2016).

Safety And Hazards

Contact with MES is hazardous; skin or eye exposure should be cleaned well with water and medical aid should be sought in the case of eye exposure, swallowing, or inhalation of dust. It also emits toxic fumes upon combustion, including carbon monoxide, nitrogen oxide, and sulfur oxides .

properties

IUPAC Name

2-morpholin-4-ylethanesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S.H2O/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIIXQJBDGSIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCS(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

145224-94-8
Record name 4-Morpholineethanesulfonic acid, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145224-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80584934
Record name 2-(Morpholin-4-yl)ethane-1-sulfonic acid--water (1/1)
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Molecular Weight

213.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinoethanesulfonic acid hydrate

CAS RN

1266615-59-1, 145224-94-8
Record name 4-Morpholineethanesulfonic acid hydrate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1266615-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Morpholin-4-yl)ethane-1-sulfonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Morpholineethanesulfonic acid, hydrate (1:1)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.173
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Record name 2-Morpholinoethanesulphonic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(N-Morpholino)ethanesulfonic acid hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Prelysis solution: The solution is prepared according to Graves, L, et al. (1993). Universal Bacterial DNA isolation procedure. In Diagnostic molecular microbiology: principles and applications, D. Persing, T. Smith, F. Tenover and T. White, eds. (Washington, D.C.: American Society for Microbiology). The solution, which is freshly prepared and maintained on ice, contains: 0.25 ml of 2M Tris (pH 7.0), 3.1 ml of pancreatic lipase (prepared by dissolving 6.1 mg of pancreatic lipase (Sigma) in 59.8 ml of water and adding 1.2 ml of 0.1M CaCl2; stored at −20° C. in 3.1 ml aliquots), 0.3 ml of 1% sodium taurocholate (Difco), 0.5 ml of 0.1M CaCl2, 5.25 ml of sucrose, and 0.05 g of lysozyme.
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
sodium taurocholate
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
sucrose
Quantity
5.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
59.8 mL
Type
solvent
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
L Zhu, W Wang, H Zhao, M Xu, S Tada… - Organic & …, 2015 - pubs.rsc.org
… of 2 μM hemin in the absence and presence of various concentrations of Xu1, Xu2, Xu6 and Xu6–FLAG were obtained in 40KT buffer (50 mM 2-morpholinoethanesulfonic acid hydrate (…
Number of citations: 6 pubs.rsc.org
J Yang, L Zheng, Y Wang, W Li, J Zhang, J Gu… - Biosensors and …, 2016 - Elsevier
… serum albumin (BSA), glucose oxidase (GOx), acetylcholinesterase (AchE), thrombin (TB), trypsin (TRY), lysozyme (LZM), NaCl, CuCl 2 and 2-morpholinoethanesulfonic acid hydrate (…
Number of citations: 77 www.sciencedirect.com
HM Sihto, T Tasara, R Stephan, S Johler - Food Control, 2016 - Elsevier
… The pH in LB control (pH 7.0) and LB lactic acid media was stabilized by inclusion of 100 nM 2-morpholinoethanesulfonic acid hydrate (MES hydrate) (Sigma–Aldrich, Buchs, …
Number of citations: 21 www.sciencedirect.com
M Liu, T Kagahara, H Abe, Y Ito - Bulletin of the Chemical Society of …, 2009 - journal.csj.jp
… (4c15, 4c19, 4c20, and 4c21) to form a complex with hemin was investigated by UVÍ visible spectrometric analysis using 40KT buffer (50mM 2morpholinoethanesulfonic acid hydrate (…
Number of citations: 25 www.journal.csj.jp
S Rollo, H Moon, M Subramanian, DJ Oliver… - 2004 - folk.ntnu.no
Many energetic materials, such as RDX and TNT, are possible surface soil and groundwater contaminants at Department of Defense testing and training sites. Phytoremediation is an …
Number of citations: 2 folk.ntnu.no
M Liu, H Abe, Y Ito - Green Polymer Chemistry: Biocatalysis and …, 2010 - ACS Publications
… The 4c15s and hemin concentrations were 2.0 µM and 5.0 µM, respectively, in 40KT buffer (50 mM 2-morpholinoethanesulfonic acid hydrate pH 6.5; 100 mM Tris acetate; 40 mM …
Number of citations: 4 pubs.acs.org
S Gong, K Song, S Zhang, P Zhou, W Pan, N Li, B Tang - Talanta, 2024 - Elsevier
The establishment of sensitive and facile colorimetric platform based on the CRISPR (clustered regularly interspaced short palindromic repeats)-Cas (CRISPR-associated) system is of …
Number of citations: 3 www.sciencedirect.com
JP Lellouche, G Senthil, A Joseph… - Journal of the …, 2005 - ACS Publications
… 0.4 M MES (pH 5.0): prepared using 2-morpholinoethanesulfonic acid hydrate 99%, adjusted to pH 5.0 by addition of 10 M NaOH and stored at 4 C. TNET buffer (pH 7.5): prepared from …
Number of citations: 57 pubs.acs.org
X Li, H Kang, S Chen, M Bai, F Li, T Liu, W Zhou… - Journal of Cleaner …, 2023 - Elsevier
The development of renewable soy protein (SP) adhesives has aroused growing interest in the wood industry. This research aims to develop a low-cost, sustainable, and high-…
Number of citations: 1 www.sciencedirect.com
X Huang, Y Chen, J Li, J Li, Q Gao, X Zhan - Materials & Design, 2022 - Elsevier
Developing a soy protein-based (SP) adhesive with robust coating and prepressing properties for broad applications in wood-based panels presents a challenge. In this study, a “bond-…
Number of citations: 10 www.sciencedirect.com

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